molecular formula C15H17N3O2 B12087944 benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B12087944
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-UHFFFAOYSA-N
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Description

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This reaction is often catalyzed by acidic or basic conditions and can be performed under reflux with solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods often employ green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase, disrupting the tricarboxylic acid cycle and leading to the death of pathogenic organisms . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole-based compounds and contributes to its potential as a versatile scaffold in drug design .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl 3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)

InChI Key

VDLYALNDLSQDJG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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